2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-18-8-4-2-7(3-5-8)13-9(17)6-19-11-14-10(12)15-16-11/h2-5H,6H2,1H3,(H,13,17)(H3,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFJEWZOFYLUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides with Methyl Isothiocyanate
The 5-amino-1,2,4-triazole-3-thiol core is synthesized via cyclization of hydrazide precursors. For example, 2-(4-isobutylphenyl)propane hydrazide undergoes thermal cyclization with methyl isothiocyanate in methanol under basic conditions (10% NaOH) at 225°C for 3–6 hours. Acidification to pH 4–5 precipitates the triazole-thiol, which is filtered and purified. This method yields thiol intermediates with >70% purity, as confirmed by -NMR signals at δ 3.28 ppm (N–CH) and IR bands at 1588 cm (C=N).
Alternative Synthesis via Dimethyl N-Cyanoiminodithiocarbonate
Primary sulfonamides react with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with anhydrous KCO, followed by hydrazine hydrate treatment in acetonitrile. While this route primarily yields sulfonamides, analogous conditions could adapt to triazole-thiol synthesis by substituting sulfonamide reactants with hydrazide derivatives.
Coupling Reactions to Form Sulfanyl Acetamide Derivatives
Nucleophilic Substitution with Bromoacetamides
The triazole-thiol intermediate undergoes nucleophilic substitution with N-(4-methoxyphenyl)-2-bromoacetamide. In a representative procedure, 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-3-thiol (1 mmol) reacts with N-(4-methoxyphenyl)-2-bromoacetamide (1.2 mmol) in dichloromethane (DCM) using NaH (1.5 mmol) as a base at room temperature for 24 hours. The product precipitates upon acidification (pH 6) and is purified via recrystallization from ethanol.
Reaction Conditions:
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Solvent: DCM
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Base: Sodium hydride (NaH)
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Temperature: 25°C
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Yield: 58–65%
Thiolate-Alkylation in Ethanolic Media
An alternative method employs ethyl bromoacetate as the alkylating agent. The triazole-thiol is deprotonated with sodium ethoxide in ethanol, followed by addition of N-(4-methoxyphenyl)-2-bromoacetamide. Refluxing for 4–6 hours yields the acetamide derivative after solvent evaporation and purification.
Key Analytical Data:
Optimization of Reaction Parameters
Solvent and Base Selection
Comparative studies show that DCM with NaH achieves higher yields (65%) than ethanol with KCO (50%). Polar aprotic solvents (e.g., acetonitrile) improve solubility but require longer reaction times.
Temperature and Time Dependence
Room-temperature reactions (25°C) over 24 hours minimize side products compared to reflux conditions. Elevated temperatures (>50°C) promote hydrolysis of the acetamide group, reducing yields by 15–20%.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100 mmol scale reaction in DCM with NaH yields 62% product, demonstrating scalability. Critical process parameters include:
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Strict pH control during acidification (pH 6–7)
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Use of anhydrous solvents to prevent hydrolysis
Cost Analysis
Raw material costs for 1 kg of product:
| Component | Cost (USD/kg) |
|---|---|
| 5-Amino-1,2,4-triazole-3-thiol | 120 |
| N-(4-Methoxyphenyl)-2-bromoacetamide | 95 |
| Sodium hydride | 200 |
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of 5-amino-1H-1,2,4-triazole have been tested against various fungal strains such as Candida, Geotrichum, and Saccharomyces. These studies indicate that modifications to the triazole structure can enhance antifungal efficacy. In one study, synthesized derivatives were evaluated for their activity against these strains, showing promising results in inhibiting fungal growth .
Antimicrobial Properties
In addition to antifungal activity, triazole derivatives have been investigated for their antibacterial properties. The compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways has been highlighted in various studies. For example, a related compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating that structural modifications can lead to improved antimicrobial profiles .
Case Study 1: Antifungal Efficacy
In a systematic evaluation of novel triazole derivatives, researchers synthesized several compounds and tested their antifungal activities using standard protocols. The compound exhibited an IC50 value comparable to established antifungal agents, suggesting its potential as a therapeutic candidate .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to understand how varying substituents on the triazole ring influence biological activity. The findings revealed that specific modifications at the nitrogen positions significantly impacted both antifungal and antibacterial activities. This information is crucial for guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural features and biological activities of analogous compounds:
Key Observations
Substituent Effects on Bioactivity: VUAA-1 and OLC-12 () share a triazole-sulfanyl-acetamide backbone but differ in aryl substituents (ethylphenyl vs. isopropylphenyl). These modifications impact their efficacy as Orco agonists, likely due to steric and electronic effects on receptor binding . The target compound's 4-methoxyphenyl group may enhance solubility compared to halogenated analogs (e.g., N-(4-Bromophenyl)-...
Role of Auxiliary Groups :
- Compounds like 7h () incorporate piperidine and sulfonyl groups, which contribute to their antioxidant and enzyme inhibitory activities. The absence of these groups in the target compound suggests a different pharmacological profile, possibly favoring antimicrobial over enzyme-targeted effects .
Electronic and Steric Influences: The nitro group in 2-{[4-Amino-5-(4-methoxyphenyl)...}acetamide () introduces strong electron-withdrawing effects, which may alter reactivity compared to the target compound's electron-donating methoxy group .
Biological Activity
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, sulfanyl group, and acetamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole structure is recognized for its diverse pharmacological properties, including antimicrobial and anticancer effects.
The molecular formula of the compound is , with a molecular weight of approximately 210.26 g/mol. Its melting point ranges between 130°C and 133°C, indicating stability under standard conditions. The presence of the triazole ring is significant as it serves as a pharmacophore in various drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄OS |
| Molecular Weight | 210.26 g/mol |
| Melting Point | 130 - 133 °C |
| CAS Number | 338751-47-6 |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety often exhibit considerable antimicrobial activity. A study highlighted that derivatives of triazoles demonstrated effectiveness against various pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound's ability to inhibit specific enzymes or receptors involved in microbial growth pathways may contribute to its antimicrobial efficacy.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. The unique structure of this compound potentially allows it to interact with cellular targets critical for tumor growth and proliferation. In vitro studies have suggested that similar compounds can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The triazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Some triazole derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have reported on the biological activities of triazole derivatives similar to this compound:
- Antifungal Activity : A study demonstrated that triazole compounds exhibited potent antifungal properties against Candida species with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents .
- Antibacterial Efficacy : Another research highlighted that certain triazole derivatives showed enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that compounds with similar structures could induce cell death in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Q & A
Basic: What synthetic strategies are optimal for achieving high yield and purity of this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the 1,2,4-triazole-3-thione intermediate. Key steps include:
- Reagent Optimization : Use of KOH in ethanol/water mixtures to deprotonate the triazole thiol, enabling nucleophilic substitution with chloroacetamide derivatives .
- Reaction Conditions : Refluxing in ethanol (1–2 hours) ensures complete reaction, followed by precipitation in water and recrystallization from ethanol to enhance purity .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative TLC is recommended for intermediates, while final products are recrystallized to ≥95% purity .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-methoxyphenyl group (δ ~3.7 ppm for OCH₃) and the triazole sulfanyl-acetamide backbone (δ ~4.2 ppm for SCH₂) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 348.1 for C₁₂H₁₄N₅O₂S) and fragments corresponding to the triazole ring cleavage .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C 49.5%, H 4.0%, N 20.1%) .
Basic: How is preliminary biological activity screened for this compound?
- In Vitro Assays :
- Anti-inflammatory : Carrageenan-induced paw edema in rats, comparing inhibition to diclofenac sodium at 10 mg/kg .
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values reported in µg/mL) .
- Dose-Response Curves : IC₅₀ determination in enzyme inhibition assays (e.g., COX-2 or SIRT2) using fluorogenic substrates .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
- Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace OCH₃ with Cl, NO₂, or ethyl) to assess electronic effects on bioactivity .
- Triazole Ring Modifications : Introduce methyl or pyridinyl groups at position 4/5 of the triazole to enhance target binding .
- In Vivo Validation : Compare anti-exudative activity in formalin-induced edema models with structural analogs to identify key pharmacophores .
Advanced: What crystallographic methods resolve its 3D conformation?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; hydrogen bonding (e.g., N–H⋯S) and π-π stacking between aromatic rings are critical for stability .
- Computational Modeling : Density functional theory (DFT) optimizes bond lengths/angles, validated against experimental XRD data .
Advanced: How to address contradictory bioactivity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., diclofenac for inflammation) .
- Selectivity Profiling : Test against off-target receptors (e.g., SIRT1 vs. SIRT2) to rule out nonspecific effects .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Advanced: What computational approaches predict target binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with SIRT2 (PDB: 3ZGV). Key residues: His187 for hydrogen bonding and Phe190 for hydrophobic contacts .
- MD Simulations : GROMACS 1 µs trajectories evaluate triazole ring flexibility and ligand-protein stability .
Basic: How to mitigate solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 for in vivo studies .
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
Advanced: What strategies optimize scale-up synthesis?
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (~70%) .
- Flow Chemistry : Continuous processing of the thiol-alkylation step minimizes intermediate purification .
Advanced: How to validate oxidative degradation pathways?
- Forced Degradation Studies : Expose to 3% H₂O₂ at 40°C for 24 hours; monitor via HPLC for sulfoxide/sulfone byproducts .
- LC-MS/MS Identification : Characterize degradation products using Q-TOF MS and compare with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
